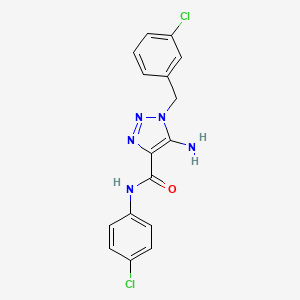
5-amino-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the triazole family. It has gained significant attention in the scientific research community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Triazole derivatives, including compounds structurally related to "5-amino-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide," are synthesized using various chemical reactions that allow for the creation of biologically active scaffolds and peptidomimetics. For instance, the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides facilitates the synthesis of protected versions of triazole amino acids, enabling the preparation of triazole-containing dipeptides and inhibitors such as HSP90 inhibitors (Ferrini et al., 2015). Furthermore, the crystal structure analysis of triazole derivatives, like the study of 5-phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide, showcases the Dimroth rearrangement, providing insights into the structural aspects of these compounds (L'abbé et al., 2010).
Bioactive Compound Development
Triazole derivatives have shown promising results in the development of bioactive compounds with antimicrobial, antifungal, and anticancer properties. Synthesis and evaluation of new 1,2,4-triazole derivatives have led to compounds with significant antimicrobial activities against various test microorganisms (Bektaş et al., 2007). Additionally, some derivatives have been identified as potential anticancer agents, with compounds exhibiting cytotoxic effects on cancer cell lines, such as the MCF-7 breast cancer cell line (Butler et al., 2013). The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has also been explored for remarkable antiavian influenza virus activity (Hebishy et al., 2020).
Propiedades
IUPAC Name |
5-amino-N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O/c17-11-4-6-13(7-5-11)20-16(24)14-15(19)23(22-21-14)9-10-2-1-3-12(18)8-10/h1-8H,9,19H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNKEYVNLSCHMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

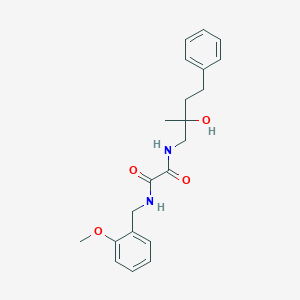
![3,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2671785.png)
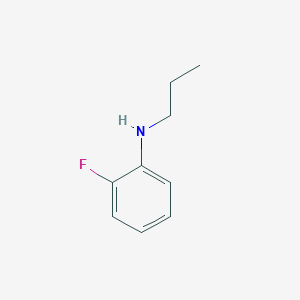
![4-[(2-Methoxyacetyl)amino]benzenesulfonyl fluoride](/img/structure/B2671789.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B2671790.png)
![(4-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2671792.png)
![3-(2-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2671793.png)
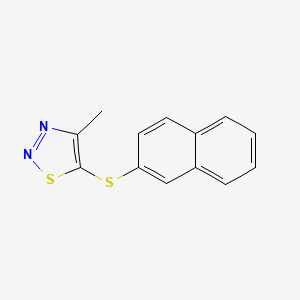
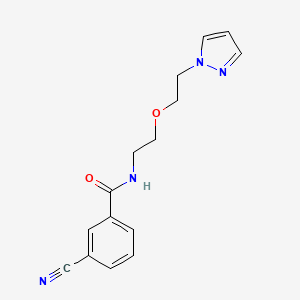
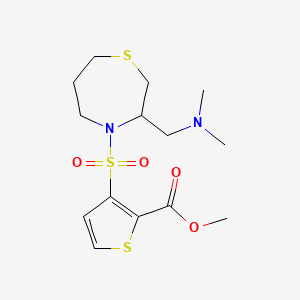
![Tert-butyl (1S,5R)-1-ethynyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2671799.png)
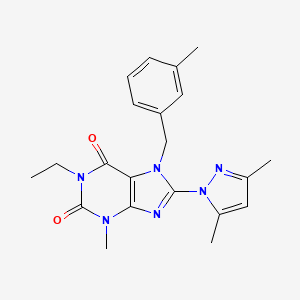
![N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide](/img/structure/B2671804.png)
![1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B2671805.png)